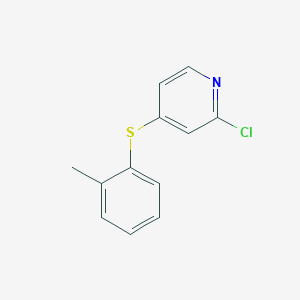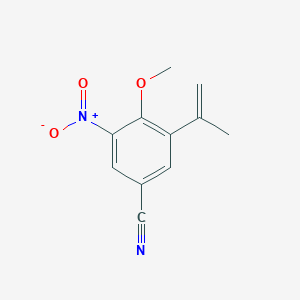
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
Vue d'ensemble
Description
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzonitrile, characterized by the presence of isopropenyl, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 3-isopropenyl-4-methoxy-5-aminobenzonitrile.
Reduction: Formation of 3-isopropenyl-4-methoxy-5-nitrobenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-nitrobenzonitrile: Lacks the isopropenyl group, resulting in different chemical properties and reactivity.
3-Isopropenyl-4-methoxybenzonitrile: Lacks the nitro group, affecting its potential biological activity.
3-Isopropenyl-5-nitrobenzonitrile: Lacks the methoxy group, altering its chemical behavior and interactions.
Uniqueness
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3 |
Clé InChI |
LJYDFFMIPCFLNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
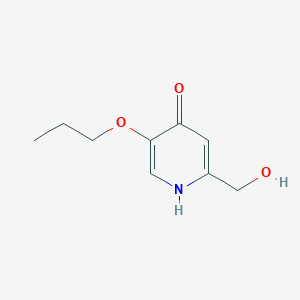
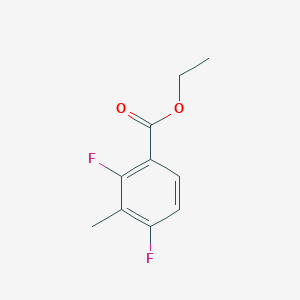
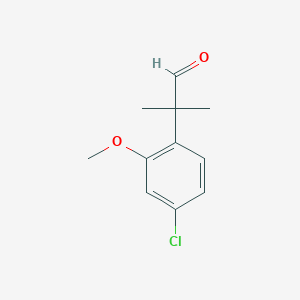
![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)
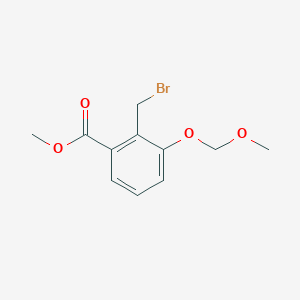

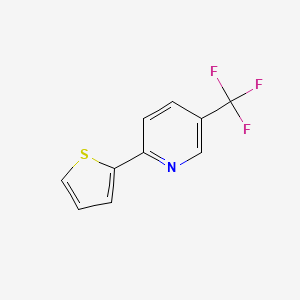

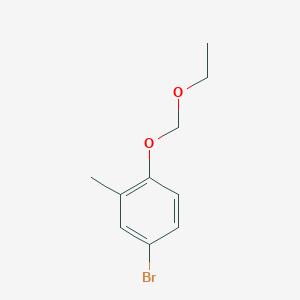
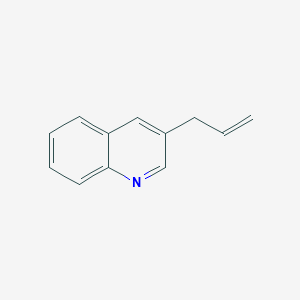
![5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]-](/img/structure/B8575327.png)

